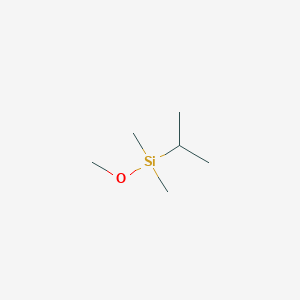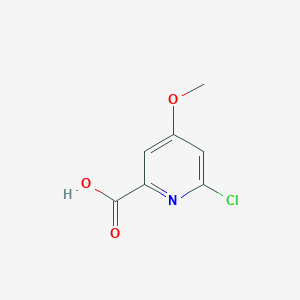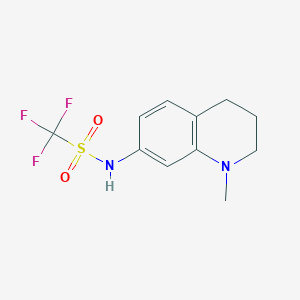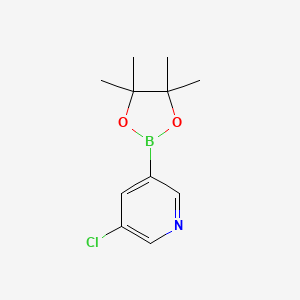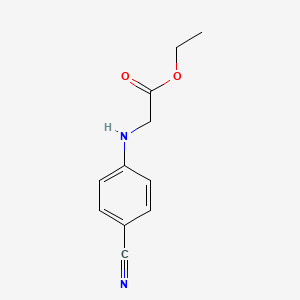
Acide 4-boronique-2-carboxypyridine
Vue d'ensemble
Description
2-Carboxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxypyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxypyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Acide 4-boronique-2-carboxypyridine: est largement utilisé dans les applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cette interaction est cruciale pour le développement d'essais homogènes et de systèmes de détection hétérogènes. Le composé peut être utilisé à l'interface du matériau de détection ou au sein de l'échantillon en vrac, ce qui le rend polyvalent pour diverses technologies de détection.
Marquage biologique et manipulation des protéines
La partie acide boronique de l'acide 4-boronopicolinique permet une liaison sélective aux cis-diols, couramment trouvés dans les sucres liés aux protéines. Cette propriété est exploitée dans le marquage biologique, permettant aux chercheurs de suivre et de manipuler les protéines dans les environnements cellulaires . Il est particulièrement utile pour étudier les schémas de glycosylation des protéines, qui sont importants dans la progression des maladies et la signalisation cellulaire.
Développement thérapeutique
Les acides boroniques, y compris l'This compound, sont prometteurs pour le développement de thérapies . Leur capacité à former des liaisons covalentes réversibles avec les sucres en fait des candidats appropriés pour la conception de médicaments ciblant les enzymes ou les récepteurs impliqués dans la reconnaissance et le traitement des glucides.
Technologies de séparation
En chimie analytique, l'acide 4-boronopicolinique peut être utilisé pour la séparation des saccharides et des glycoconjugués. Le groupe acide boronique forme des complexes avec les diols, qui peuvent être exploités dans les techniques chromatographiques pour séparer les molécules en fonction de leur teneur en sucre .
Électrophorèse des molécules glyquées
L'interaction des acides boroniques avec les molécules glyquées est utilisée en électrophorèse, permettant la séparation des protéines en fonction de leur niveau de glycation. Cette application est importante dans la recherche sur le diabète, où la surveillance des niveaux d'hémoglobine glyquée est cruciale .
Systèmes de libération contrôlée
This compound: a été incorporé dans des polymères pour la libération contrôlée d'insuline . Les groupes acide boronique répondent aux variations de la concentration en glucose, ce qui les rend idéaux pour la création de systèmes de libération sensibles pour la gestion du diabète.
Diagnostic et traitement du cancer
Des études récentes ont utilisé des particules magnétiques modifiées par l'acide 4-boronopicolinique pour la capture sélective des biomolécules d'acide sialique, qui sont surexprimées dans le cancer métastatique . Cette application montre un potentiel pour le diagnostic et le traitement du cancer en ciblant l'acide sialique comme biomarqueur.
Liaison de haute affinité aux acides sialiques
Les acides boroniques hétérocycliques, y compris l'acide 4-boronopicolinique, ont démontré une forte affinité et une sélectivité pour les acides sialiques. Ces résidus de sucre sont liés à la croissance tumorale et à la progression du cancer, ce qui rend les acides boroniques précieux dans l'étude et le traitement potentiel du cancer .
Mécanisme D'action
Target of Action
The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression .
Mode of Action
4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids . The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins . The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role .
Biochemical Pathways
The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression . The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent .
Result of Action
The molecular and cellular effects of 2-Carboxypyridine-4-boronic acid’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential .
Action Environment
The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells .
Analyse Biochimique
Biochemical Properties
2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.
Cellular Effects
2-Carboxypyridine-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Carboxypyridine-4-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Carboxypyridine-4-boronic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of 2-Carboxypyridine-4-boronic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .
Metabolic Pathways
2-Carboxypyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .
Transport and Distribution
Within cells and tissues, 2-Carboxypyridine-4-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .
Subcellular Localization
2-Carboxypyridine-4-boronic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .
Propriétés
IUPAC Name |
4-boronopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKBLCPJNBCIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634896 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-59-8 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





